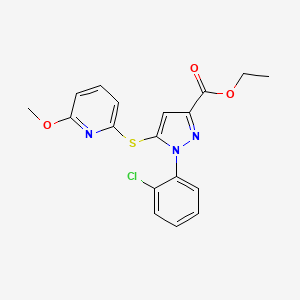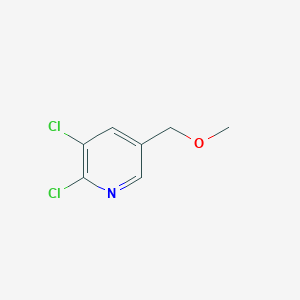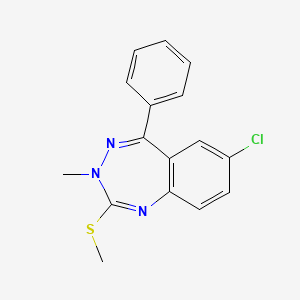
ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-chlorophenyl)-5-[(6-methoxypyridin-2-yl)thio]-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a methoxypyridinyl thioether moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Thioether Formation: The methoxypyridinyl thioether moiety is formed by reacting the pyrazole derivative with 6-methoxypyridin-2-thiol in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2-chlorophenyl)-5-[(6-methoxypyridin-2-yl)thio]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thioethers
Applications De Recherche Scientifique
Ethyl 1-(2-chlorophenyl)-5-[(6-methoxypyridin-2-yl)thio]-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 1-(2-chlorophenyl)-5-[(6-methoxypyridin-2-yl)thio]-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-3-(6-methoxypyridin-2-yl)thiourea: Similar structure but with a thiourea moiety instead of a pyrazole ring.
2-chloro-5-(6-methoxypyridin-2-yl)thio-1H-pyrrole-3-carboxylate: Contains a pyrrole ring instead of a pyrazole ring.
Ethyl 1-(2-chlorophenyl)-5-(pyridin-2-yl)thio-1H-pyrazole-3-carboxylate: Lacks the methoxy group on the pyridine ring.
These comparisons highlight the uniqueness of ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate in terms of its specific functional groups and their influence on its chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16ClN3O3S |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3S/c1-3-25-18(23)13-11-17(26-16-10-6-9-15(20-16)24-2)22(21-13)14-8-5-4-7-12(14)19/h4-11H,3H2,1-2H3 |
Clé InChI |
PHHNPZJCFSOBLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)SC2=CC=CC(=N2)OC)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8472765.png)










![5-(Tert-butoxycarbonylamino)methylimidazo[1,2-a]pyridine](/img/structure/B8472826.png)


